N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate
Overview
Description
N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate is a useful research compound. Its molecular formula is C22H22ClNO5 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.1186505 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzymatic Activity Modulation
One study examined the impact of benzene derivatives on the activity and inactivation of naphthalene dioxygenase (NDO), an enzyme involved in the oxidation of naphthalene. It was found that the presence of benzene partially uncouples NADH oxidation and O2 utilization from substrate oxidation, leading to the production of hydrogen peroxide. This hydrogen peroxide acts both as an inhibitor of benzene-dependent O2 consumption and as an inactivator of the enzyme, suggesting a potential application in studying enzyme inhibition and activation mechanisms (Lee, 1999).
Organic Synthesis and Medicinal Chemistry
Another study focused on the stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate, leading to the total synthesis of (+)-sertraline, a potent antidepressant. This process highlights the compound's utility in facilitating complex organic synthesis and contributing to the development of pharmacologically active molecules (Lee et al., 2011).
Protective Groups in Synthesis
The utility of naphthylpropargyl ether groups as sterically minimal protecting systems for alcohol functional groups was explored. Such groups can be cleaved easily, offering applications in the selective modification of molecules for synthesis and drug development. The research emphasizes the strategic use of protective groups to influence the outcomes of synthetic pathways (Crich & Wu, 2006).
Antiviral and Antimicrobial Studies
Investigations into 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives revealed promising antiviral activity against the H5N1 virus, indicating the potential of naphthalene derivatives in developing antiviral agents. Additionally, these compounds exhibited significant antimicrobial activity, underscoring their potential in creating new antimicrobial treatments (Flefel et al., 2014).
Material Science Applications
The synthesis and pharmacological evaluation of dopamine receptor-selective agonists demonstrated the chemical versatility of naphthylamine derivatives. These compounds' ability to selectively interact with dopamine receptors may inform the design of materials with specific biological interactions, such as biocompatible materials or sensors (van Vliet et al., 2000).
Properties
IUPAC Name |
N-benzyl-3-(4-chloronaphthalen-1-yl)oxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO.C2H2O4/c21-19-11-12-20(18-10-5-4-9-17(18)19)23-14-6-13-22-15-16-7-2-1-3-8-16;3-1(4)2(5)6/h1-5,7-12,22H,6,13-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQOFLZWZIXAPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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